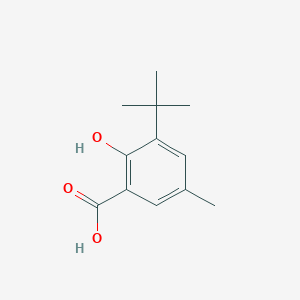

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Description

The exact mass of the compound 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFOUMKVNYDAOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395730 |

Source

|

| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23050-96-6 |

Source

|

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyl-5-methylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of Flunixin (CAS: 23050-96-6)

Introduction

Flunixin, identified by CAS number 23050-96-6, is a potent, non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine.[1] Structurally, it is 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid, a derivative of nicotinic acid.[2] Primarily formulated as its meglumine salt to enhance solubility, Flunixin provides powerful analgesic, anti-inflammatory, anti-endotoxic, and anti-pyretic effects.[1][3] Its clinical efficacy in treating musculoskeletal disorders in horses, controlling pyrexia in cattle, and alleviating visceral pain associated with colic makes it indispensable.[4][5] This guide offers an in-depth exploration of the spectroscopic properties of Flunixin, providing researchers, scientists, and drug development professionals with the foundational data and validated methodologies required for its robust characterization.

Pillar 1: Mechanism of Action - The Inhibition of Cyclooxygenase

The therapeutic effects of Flunixin are rooted in its ability to inhibit the cyclooxygenase (COX) enzymes, specifically the non-selective inhibition of both COX-1 and COX-2.[6][7] These enzymes are critical catalysts in the arachidonic acid pathway, responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxanes.[5][8] Prostaglandins are key mediators of the inflammatory cascade, sensitizing nerve endings to pain and inducing fever.[4] By blocking COX enzymes, Flunixin effectively halts the production of these inflammatory eicosanoids, thereby exerting its therapeutic effects.[3][9] This mechanism is foundational to understanding its biological activity and developing relevant bioassays.

Caption: Flunixin's mechanism via inhibition of COX enzymes in the arachidonic acid pathway.

Pillar 2: Spectroscopic & Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification, quantification, and characterization of Flunixin. The following sections detail the core spectroscopic techniques and provide field-proven protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the detection and quantification of Flunixin, particularly as a detector for High-Performance Liquid Chromatography (HPLC). The molecule's aromatic rings and conjugated system give rise to distinct absorption maxima.

Data Presentation: UV-Vis Absorption Maxima

| Wavelength (λmax) | Solvent/Context | Reference |

|---|---|---|

| 204 nm, 252 nm, 328 nm | Not specified | [10] |

| ~283 nm | 0.1 N Sodium Hydroxide | |

| 284 nm | Micellar Mobile Phase | [11] |

| 268 nm | Acetonitrile/Water/H₃PO₄ |[12] |

Causality: The choice of wavelength for quantification via HPLC-UV is a balance between maximizing signal intensity (choosing a λmax) and minimizing interference from matrix components or mobile phase absorbance. Wavelengths between 252 nm and 284 nm are commonly employed for robust detection.[11][13]

Experimental Protocol: HPLC-UV Analysis of Flunixin

-

System Preparation: An isocratic or gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.[14]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and acidified water (e.g., 0.1% formic acid or phosphoric acid). A common ratio is 60:40 (v/v) organic to aqueous.[14] The acid ensures the carboxylic acid group on Flunixin is protonated, leading to better retention and peak shape on a reverse-phase column.

-

Standard Preparation: Prepare a stock solution of Flunixin meglumine in water or methanol. Serially dilute with the mobile phase to create a calibration curve (e.g., 1 - 100 µg/mL).

-

Sample Preparation: For formulated products, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

-

Injection and Detection:

-

Quantification: Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of Flunixin in the sample by interpolation from this curve.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for confirming the functional groups within the Flunixin molecule and for solid-state characterization, such as identifying different crystalline polymorphs.

Data Presentation: Principal IR Absorption Bands for Flunixin

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~3200-3100 | N-H (Amine) | Stretching |

| ~1680-1650 | C=O (Carboxylic Acid) | Stretching |

| ~1600-1500 | C=C & C=N (Aromatic) | Stretching |

| ~1300-1100 | C-F (Trifluoromethyl) | Stretching (Strong) |

Trustworthiness: This pattern of absorption bands provides a unique fingerprint for Flunixin. The presence of the broad O-H stretch, the sharp N-H stretch, the carbonyl peak, and the very strong C-F stretches are all required for positive identification.

Experimental Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Before sample analysis, collect a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid Flunixin powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the collected background. Perform baseline correction if necessary.

-

Analysis: Identify the characteristic absorption bands and compare them against a reference spectrum or the expected frequencies to confirm the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of Flunixin in complex biological matrices like plasma, milk, and tissue. Electrospray ionization (ESI) in the positive mode is typically used, as the amine groups on Flunixin are readily protonated.

Data Presentation: Key Mass Spectrometric Ions for Flunixin

| Ion Description | m/z (Daltons) | Method | Reference |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | 297.085 | LC-MS (qTof) | [6] |

| Major Product Ion (from [M+H]⁺) | 279.074 | LC-MS (qTof) | [6] |

| Minor Product Ion (from [M+H]⁺) | 264.050 | LC-MS (qTof) | [6] |

| TMS-Derivative Ion 1 | 368.20 | GC-MS (EI) | |

| TMS-Derivative Ion 2 | 353.20 | GC-MS (EI) |

| TMS-Derivative Ion 3 | 263.10 | GC-MS (EI) | |

Expertise: For quantitative analysis (e.g., residue monitoring), Selected Reaction Monitoring (SRM) is employed in LC-MS/MS. This involves isolating the precursor ion (m/z 297) and detecting specific, stable product ions (e.g., m/z 279 and 264) after collision-induced dissociation. This two-stage filtering provides exceptional specificity, eliminating false positives from matrix interference.

Caption: A typical experimental workflow for quantifying Flunixin in tissue by LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of Flunixin in Bovine Muscle

-

Internal Standard: Spike a known mass of homogenized bovine muscle (e.g., 2 g) with a deuterated internal standard (Flunixin-d3) to correct for extraction variability and matrix effects.

-

Extraction: Add 10 mL of acetonitrile, vortex thoroughly for 5-10 minutes to extract the analyte and precipitate proteins.[2]

-

Centrifugation: Centrifuge the sample at ~4,500 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[2]

-

Cleanup (Optional but Recommended): For cleaner samples, the supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge.[2]

-

Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

LC Separation:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution starting with high aqueous content and ramping up the organic phase (acetonitrile) to elute Flunixin.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set the instrument to perform Selected Reaction Monitoring (SRM).

-

Monitor the transition for Flunixin: 297 -> 279 and/or 297 -> 264.

-

Monitor the corresponding transition for the internal standard (e.g., Flunixin-d3: 300 -> 282).

-

-

Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Determine the concentration from a calibration curve prepared in a blank matrix extract and spiked with known amounts of Flunixin and a fixed amount of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: ¹H NMR Data for Flunixin Analog in DMSO-d₆ Structure Analyzed: 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid[13]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |

|---|---|---|

| 13.71 | s (broad) | -COOH |

| 10.65 | s | -NH- |

| 8.45 | dd | Pyridine Ring H |

| 8.31 | s | Phenyl Ring H |

| 8.29 | dd | Pyridine Ring H |

| 7.87 | d | Phenyl Ring H |

| 7.53 | t | Phenyl Ring H |

| 7.34 | d | Phenyl Ring H |

| 6.95 | dd | Pyridine Ring H |

Expert Interpretation for Flunixin: The actual spectrum of Flunixin (2-[[2-methyl -3-(trifluoromethyl)phenyl]amino]nicotinic acid) would differ in two key ways:

-

Appearance of a Methyl Singlet: A new singlet corresponding to the -CH₃ group would appear in the upfield region, likely between δ 2.0-2.5 ppm.

-

Changes in the Phenyl Ring Signals: The signals assigned to the phenyl ring (protons at δ 8.31, 7.87, 7.53, and 7.34) would be altered. The proton at the position ortho to the new methyl group would be removed, and the remaining protons on that ring would experience shifts and changes in their coupling patterns due to the electronic effect of the methyl group.

Experimental Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the Flunixin sample.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is a common choice for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (-OH, -NH) which can be observed.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.

-

Homogenization: Vortex the NMR tube gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Filtering (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter which can degrade spectral quality.

-

Analysis: Place the NMR tube in the spectrometer. Acquire a standard one-dimensional proton spectrum. Further 2D experiments like COSY and HSQC can be run to aid in the complete assignment of the structure.

References

-

FLUNIXIN - Inxight Drugs. [Link]

-

Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(4), 45-51. [Link]

-

Flunixin (Banamine®) - AMS.usda.gov. [Link]

-

SIELC Technologies. (2018). Separation of Flunixin meglumine on Newcrom R1 HPLC column. [Link]

-

Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Food Science of Animal Resources, 44(4), 685–697. [Link]

-

Chiesa, L., et al. (2014). Quick LC–MS-MS Method for the Determination of Flunixin in Bovine Muscle. Journal of Analytical Toxicology, 38(4), 206–211. [Link]

-

Johansen, M., et al. (2009). Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats. Acta Veterinaria Scandinavica, 51, 31. [Link]

-

Mad Barn. (2023). Banamine® (flunixin meglumine) for Horses: Uses, Dosages & Side Effects. [Link]

-

Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). KoreaScience. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Flunixin. [Link]

-

Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Journal of Analytical Toxicology, 23(7), 547–554. [Link]

-

Alam, S., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. Journal of Analytical Methods in Chemistry, 2017, 9845924. [Link]

-

Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Food Science of Animal Resources. [Link]

-

ResearchGate. Mass spectra of flunixin (top panel) and clonixin (IS, bottom panel) in equine plasma. [Link]

-

Gandhi, K., et al. (2024). Detection of flunixin residues in milk using ATR- FTIR spectroscopy coupled with chemometrics. ResearchGate. [Link]

-

Gallo, P., et al. (2003). Determination of Flunixin in Edible Bovine Tissues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(27), 7858–7864. [Link]

-

El-Gindy, A., et al. (2015). Micellar high performance liquid chromatographic determination of flunixin meglumine in bulk, pharmaceutical dosage forms, bovin. Journal of Taibah University for Science, 10(2), 220-227. [Link]

-

Ivković, B., et al. (2022). Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use. Archives of Pharmacy, 72(3), 25-39. [Link]

-

Hassan, A., et al. (2021). A Review on Flunixin Meglumine. ResearchGate. [Link]

-

Liu, H., et al. (2020). An investigation of the polymorphism of a potent nonsteroidal anti-inflammatory drug flunixin. CrystEngComm, 22(3), 448-457. [Link]

-

ResearchGate. The UV/VIS spectroscopy of FM, protein, and conjugates. [Link]

-

Fouad, M. M., et al. (2013). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF FLUNIXIN MEGLUMINE AND MENBUTONE IN BULK AND DOSAGE FORMS. International Journal of Pharmaceuticals Analysis, 4(1), 30-35. [Link]

-

USP. Flunixin Meglumine Granules. [Link]

-

Chiesa, L., et al. (2014). A quick LC-MS-MS method for the determination of flunixin in bovine muscle. PubMed. [Link]

-

El-Kimary, E. I., et al. (2018). Spectrophotometric Methods for Simultaneous Determination of Oxytetracycline HCl and Flunixin Meglumine in Their Veterinary Pharmaceutical Formulation. Semantic Scholar. [Link]

-

ResearchGate. Spectrophotometric methods for the determination of flunixin meglumine and menbutone in bulk and dosage forms. [Link]

-

Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Ovid. [Link]

-

Yildirim, M., et al. (2025). Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle. Journal of Veterinary Internal Medicine. [Link]

-

Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Journal of Analytical Toxicology, 23(7), 547-54. [Link]

-

Leavitt, M. L., et al. (1999). Detection and identification of flunixin after multiple intravenous and intramuscular doses to horses. Mad Barn Research Bank. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38081, Flunixin. [Link]

-

Cruz-Cabeza, A. J., et al. (2020). Polymorphism in the Anti-inflammatory Drug Flunixin and Its Relationship with Clonixin. Crystal Growth & Design, 20(6), 4156–4163. [Link]

-

Waffa, B., et al. (2025). Pharmacokinetics of a single dose of flunixin transdermal formulation in American bullfrogs (Lithobates catesbeianus). American Journal of Veterinary Research. [Link]

Sources

- 1. Flunixin | C14H11F3N2O2 | CID 38081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flunixin meglumine(42461-84-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. 2-[2-METHYL-D3-3-(TRIFLUOROMETHYL)PHENYLAMINO]NICOTINIC ACID | 1015856-60-6 [chemicalbook.com]

- 13. academic.oup.com [academic.oup.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the structural characterization of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid. As of the date of this publication, an experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive, three-part framework for its structural elucidation. First, we present a detailed analysis of the known crystal structure of a close chemical analog, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, to establish a predictive baseline for molecular conformation and packing. Second, we extrapolate from this analog and established principles of crystal engineering to predict the likely supramolecular synthons and packing motifs for the target benzoic acid derivative, with a focus on the influence of its carboxylic acid functionality. Finally, we provide a robust, field-proven experimental workflow for the synthesis, crystallization, and ultimate structure determination of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid via single-crystal X-ray diffraction (SCXRD), intended to serve as a practical guide for researchers in the field.

Part 1: Structural Analysis of a Homologous Compound: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

To build a predictive model for the crystal structure of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid, it is instructive to first analyze the experimentally determined structure of its closest analog, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde. The crystal structure of this aldehyde was redetermined and reported to be in the centrosymmetric space group P2₁/m[1].

Molecular Geometry and Intramolecular Interactions

The defining feature of the 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde molecule is its essential planarity. The benzene ring, the aldehyde group, and the hydroxyl group lie on a crystallographic mirror plane. This planarity is significantly stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction forms a stable six-membered ring, a common motif in ortho-hydroxy-substituted aromatic aldehydes and ketones.

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules are primarily organized by weak C—H···O intermolecular hydrogen bonds.[1] These interactions, while not as strong as conventional hydrogen bonds, are numerous enough to guide the three-dimensional packing of the molecules. The bulky tert-butyl group plays a crucial role in the crystal packing, influencing the intermolecular distances and preventing a more compact, co-planar stacking of the aromatic rings. This steric hindrance is a key factor that dictates the overall crystal density and morphology.

Part 2: Predictive Analysis of the 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid Crystal Structure

Replacing the aldehyde moiety with a carboxylic acid group introduces a much stronger hydrogen bond donor (the carboxylic acid -OH) and a comparable acceptor (the carbonyl oxygen). This fundamental change is expected to dominate the intermolecular interactions and lead to a significantly different crystal packing arrangement compared to the aldehyde analog.

Anticipated Supramolecular Synthons

Carboxylic acids are well-known for their propensity to form highly stable and predictable hydrogen-bonded motifs, or "supramolecular synthons".[2][3] The most common and robust of these is the centrosymmetric carboxylic acid dimer, connected by a pair of O—H···O hydrogen bonds to form a characteristic R²₂(8) ring motif.[4][5]

Given the steric bulk of the tert-butyl group, this dimer is the most probable primary building block of the crystal structure. The intramolecular O—H···O hydrogen bond seen in the aldehyde (between the phenolic hydroxyl and the carbonyl) is also highly likely to be present in the benzoic acid derivative, further rigidifying the molecular conformation.

Caption: Predicted R²₂(8) carboxylic acid dimer synthon.

Predicted Crystal Packing

The formation of the planar, hydrogen-bonded dimers will create larger, relatively rigid supramolecular units. The overall crystal packing will then be determined by how these dimers arrange themselves in three dimensions. This will be largely governed by van der Waals interactions and steric repulsion between the bulky tert-butyl groups and the methyl groups on adjacent dimers. A herringbone or slipped-stack arrangement is plausible, maximizing van der Waals contacts while minimizing steric clash.

Part 3: Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure requires an empirical approach. The following section details a comprehensive, step-by-step protocol for researchers to follow.

Synthesis and Purification

While 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is commercially available, achieving the high purity required for single crystal growth often necessitates re-purification.

Protocol: Recrystallization for Purity Enhancement

-

Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and heptane) to identify a suitable solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Dissolution: Dissolve the compound in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator (4°C) or freezer (-20°C) may be necessary to maximize yield.

-

Isolation & Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Bulk Material

Before proceeding with crystallization experiments, the purity and identity of the bulk material must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Confirm chemical structure and purity | Resonances corresponding to the aromatic protons, methyl group, tert-butyl group, and carboxylic acid proton. The absence of significant impurity peaks. |

| FT-IR | Identify key functional groups | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and phenolic O-H stretch (~3200-3600 cm⁻¹). |

| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆O₃, MW: 208.25 g/mol ). |

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6][7] It requires screening various conditions to find the optimal parameters for slow, ordered molecular assembly.

Protocol: Crystallization Screening

-

Prepare a Stock Solution: Create a nearly saturated solution of the purified compound in a suitable "primary" solvent (e.g., acetone or ethyl acetate).

-

Set up Crystallization Vials: Aliquot the stock solution into several small, clean glass vials.

-

Apply Crystallization Techniques:

-

Slow Evaporation: Cover the vials with a cap or parafilm with a few small holes pricked in it. Place the vials in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7]

-

Vapor Diffusion (Liquid-Liquid): Place the open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Thermal Gradient: If solubility is highly temperature-dependent, a slow cooling method can be employed using a programmable heating block or a well-insulated container (e.g., a Dewar flask filled with warm water).

-

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, its structure can be determined.[8][9][10]

Protocol: SCXRD Analysis

-

Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] It is cooled (typically to 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The resulting electron density map is used to determine the positions of the atoms within the unit cell, a process known as structure solution.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain precise bond lengths, angles, and thermal parameters.[12]

-

Validation and Reporting: The final structure is validated using established crystallographic checks and reported in a standard format, the Crystallographic Information File (CIF).

References

-

Prill, D., J. M. Hudspeth, and R. E. Dinnebier. "Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing." IUCrJ 8.3 (2021). [Link]

-

SPT Labtech. "Chemical crystallization." Accessed February 22, 2026. [Link]

-

Publication: 3-tert-Butyl-2-Hydroxy-5-Methylbenzaldehyde: A Redetermination. Acta Crystallographica Section E: Structure Reports Online, 62(2), o282-o283 (2006). [Link]

-

Quora. "How is the chemical structure of an organic compound determined?" Accessed February 22, 2026. [Link]

-

Science Education Resource Center at Carleton College. "Single-crystal X-ray Diffraction." Accessed February 22, 2026. [Link]

-

ResearchGate. "The carboxylic acid : amide R 2 2 (8) hydrogen bonded synthons formed in the crystal structures of 1-4." Accessed February 22, 2026. [Link]

-

FZU. "X-ray single-crystal diffraction." Accessed February 22, 2026. [Link]

-

Harris, K. D. M. "Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy." CHIMIA International Journal for Chemistry 68.5 (2014): 338-338. [Link]

-

University of Southampton. "Advanced crystallisation methods for small organic molecules." Accessed February 22, 2026. [Link]

-

Crystallization of Small Molecules. Course Material. Accessed February 22, 2026. [Link]

-

Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications 72.1 (2016): 1-8. [Link]

-

Coles, S. J., and P. A. Gale. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews 52.5 (2023): 1734-1753. [Link]

-

Zolotarev, A. A., et al. "Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs." Molecules 27.20 (2022): 7051. [Link]

-

Price, S. L. "Predicting crystal structures of organic compounds." Chemical Society Reviews 43.7 (2014): 2098-2111. [Link]

-

University of Nevada, Las Vegas. "Single Crystal X-ray Diffraction and Structure Analysis." Course Material. Accessed February 22, 2026. [Link]

-

Northwestern University. "Crystallographic Structure Elucidation." Accessed February 22, 2026. [Link]

-

Smith, G., U. D. Wermuth, and P. C. Healy. "Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid." Acta Crystallographica Section C: Crystal Structure Communications 69.Pt 10 (2013): 1198-1204. [Link]

-

PubChem. "3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde." Accessed February 22, 2026. [Link]

-

Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In book: Co-crystals: Preparation, Properties and Applications. Accessed February 22, 2026. [Link]

-

Parkin, G. "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid." Polyhedron (2022). [Link]

-

ResearchGate. "3,5-Di-tert-butyl-2-hydroxybenzaldehyde." Accessed February 22, 2026. [Link]

-

PubChem. "3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde." Accessed February 22, 2026. [Link]

Sources

- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 2. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. X-ray single-crystal diffraction | FZU [fzu.cz]

- 11. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Crystallographic Structure Elucidation [imserc.northwestern.edu]

Technical Guide: The Reactivity and Mechanistic Profiling of Hindered Phenolic Compounds

Executive Summary

This technical guide analyzes the physicochemical behavior of hindered phenols, a class of compounds defined by bulky substituents (typically tert-butyl) at the ortho positions of the phenolic ring. While widely utilized as antioxidants (BHT, Vitamin E analogues) and polymer stabilizers, their reactivity profile is governed by a "steric paradox": the same bulk that kinetically retards direct reactions also thermodynamically stabilizes the resulting radical intermediates.[1] This guide explores the dichotomy between their protective antioxidant capacity via Hydrogen Atom Transfer (HAT) and their potential toxicity through Quinone Methide (QM) formation, providing actionable protocols for their synthesis and kinetic characterization.[1]

Part 1: Mechanistic Foundations – The Steric Paradox

The efficacy of hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) relies on the interplay between steric hindrance and electronic stabilization.

Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

Unlike unhindered phenols which may react via mixed mechanisms, hindered phenols predominantly function via Hydrogen Atom Transfer (HAT) .[1][2][3][4] The bulky ortho-groups create a "steric shield" that blocks the approach of solvent cages required for electron transfer (SET), forcing the reaction to proceed via direct hydrogen abstraction.

-

Bond Dissociation Enthalpy (BDE): The primary determinant of efficacy is the BDE of the O–H bond.[5][6]

-

Phenol BDE: ~88 kcal/mol.[6]

-

Hindered Phenol (e.g.,

-tocopherol) BDE: ~77 kcal/mol.[1][6] -

Mechanism:[3][5][7][8][9] The weakening of the O–H bond is electronic (orbital overlap of the p-type lone pair on oxygen with the aromatic

-system), while the stability of the resulting phenoxyl radical is steric (prevention of dimerization).[1]

-

The Fate of the Phenoxyl Radical

Once the hydrogen is donated to a free radical (

-

Dimerization: In unhindered phenols,

radicals rapidly couple (C-C or C-O coupling).[1] -

Disproportionation: In hindered phenols, steric bulk prevents coupling. Instead, if a para-alkyl group with

-hydrogens is present (e.g., BHT), the radical undergoes disproportionation or a second oxidation to form a Quinone Methide (QM) .[1]

Visualization: Radical Scavenging & QM Formation

Figure 1: The HAT mechanism predominates in hindered phenols.[1] Note that the dimerization pathway is sterically blocked, funneling the intermediate toward Quinone Methide formation if structural prerequisites are met.

Part 2: The Quinone Methide (QM) Danger Zone[1]

While the phenoxyl radical is the agent of antioxidant protection, its metabolic product, the Quinone Methide, represents a significant toxicity risk in drug development.

Mechanism of Toxicity

Quinone methides are Michael acceptors (resonance-stabilized carbocations).[1] They are "soft" electrophiles that preferentially alkylate "soft" nucleophiles, such as:

-

Cysteine thiols in proteins (leading to haptenization and immune response).[1]

-

Glutathione (GSH) (leading to depletion and oxidative stress).[1][10]

-

DNA bases (leading to genotoxicity).[1]

The Reactivity Window

Toxicity is not linear with reactivity. It follows a parabolic "Goldilocks" principle (Bolton et al.):

-

Too Reactive: Hydrolyzes with water immediately (Detoxification).[1]

-

Too Stable: Excreted unchanged.

-

Intermediate Reactivity (

~10s to 10min): Survives long enough to diffuse into the nucleus or mitochondria but is reactive enough to alkylate biomolecules.[1]

Part 3: Experimental Protocols

Protocol A: Kinetic DPPH Assay for Hindered Phenols

Standard endpoint assays fail for hindered phenols because steric bulk slows the reaction rate (

Objective: Determine the rate constant (

Reagents:

-

DPPH Stock: 100 µM in Methanol (freshly prepared, protected from light).

-

Trolox Standard: 10-100 µM in Methanol.

-

Test Compound: 10-100 µM in Methanol.

Workflow:

-

Preparation: Equilibrate DPPH solution at 25°C in a UV-Vis spectrophotometer cuvette.

-

Injection: Inject test compound (1:10 v/v ratio) to ensure pseudo-first-order conditions ([DPPH] >> [Phenol]) or second-order conditions depending on setup.

-

Monitoring: Measure absorbance decay at 517 nm continuously for 60 minutes (not just 30).

-

Analysis:

Data Interpretation:

| Compound |

Protocol B: Ortho-Selective Friedel-Crafts Alkylation

Achieving high selectivity for the 2,6-position requires a phenoxide catalyst, not a proton acid.

Objective: Synthesize 2,6-di-tert-butylphenol from phenol.

Mechanism: Aluminum phenoxide coordinates the phenol, directing the incoming electrophile (isobutylene) to the ortho position via a 6-membered transition state.[1]

Step-by-Step:

-

Catalyst Formation: In a high-pressure autoclave, dissolve Phenol (1.0 eq) in dry toluene.[1] Add Aluminum metal (0.01 eq) or Aluminum Isopropoxide.[1] Heat to 150°C to generate Aluminum Phenoxide (

).[1] -

Alkylation: Pressurize with Isobutylene gas (2.2 eq) at 100°C.

-

Critical Control: Keep temperature <110°C. Higher temperatures (>150°C) promote thermodynamic rearrangement to the para-isomer (2,4-di-tert-butylphenol).[1]

-

-

Quench: Cool and quench with dilute HCl to break the Al-complex.

-

Purification: Fractional distillation. The 2,6-isomer has a lower boiling point than the 2,4-isomer due to "cryptophenol" behavior (steric inhibition of hydrogen bonding).

Part 4: Drug Development Implications

Prodrug Strategies (Antedrugs)

In topical drug design (e.g., corticosteroids), hindered phenols are used to design "soft drugs."[1]

-

Strategy: Incorporate a phenol that metabolizes to a Quinone Methide.[9][10]

-

Safety Valve: Design the QM to be highly unstable so it hydrolyzes to an inactive carboxylic acid immediately upon entering systemic circulation, localizing the effect to the target tissue.

Visualization: Metabolic Activation & Toxicity Pathway

Figure 2: The metabolic fate of hindered phenols.[1] Drug safety depends on maximizing the Hydrolysis or GSH pathways while minimizing DNA/Protein adduction.

References

-

Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews, 114(18), 9022–9046.[1] Link[1]

-

Bolton, J. L., et al. (2000). Role of Quinones in Toxicology.[1] Chemical Research in Toxicology, 13(3), 135–160.[1] Link[1]

-

Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222–230.[1] Link[1]

-

Thompson, D. C., et al. (1995). The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides. Chemical Research in Toxicology, 8(1), 55-60.[1] Link

-

Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[1] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1] Link

Sources

- 1. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study [mdpi.com]

- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. researchgate.net [researchgate.net]

- 8. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Chelation of Transition Metals with 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chelation of transition metals using 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid. It details the underlying chemical principles, step-by-step protocols for synthesis and characterization, and methods for determining the stoichiometry and stability of the resulting metal complexes. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Scientific Grounding and Ligand Rationale

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a derivative of salicylic acid, a well-known chelating agent. Its structure is uniquely suited for coordinating with transition metal ions. The chelation is primarily facilitated by the ortho-positioning of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group on the benzene ring.[1] This arrangement allows the molecule to act as a bidentate ligand, forming a stable six-membered ring with a central metal ion.

The substituents on the aromatic ring—a bulky tert-butyl group and a methyl group—play a critical role in modulating the properties of the resulting metal complexes.

-

Tert-butyl Group: This large, non-polar group significantly increases the lipophilicity of the ligand and its metal complexes, which can enhance their solubility in organic solvents and potentially influence their interaction with biological membranes.[2] Furthermore, its steric bulk can provide kinetic stabilization to the complex, physically hindering reactions at nearby sites.[2]

-

Methyl Group: This electron-donating group can subtly influence the electronic properties of the aromatic ring and, consequently, the acidity of the phenolic and carboxylic protons, which in turn affects the stability of the metal-ligand bond.

The ability of this ligand to form stable complexes with various transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) makes it a compound of interest in catalysis, materials science, and as a model for studying metal-ligand interactions in biological systems.

Caption: Chelation of a metal ion (Mⁿ⁺) by the bidentate ligand.

Synthesis of Transition Metal Complexes: A General Protocol

The synthesis of metal complexes with 3-tert-butyl-2-hydroxy-5-methylbenzoic acid generally involves the deprotonation of the acidic hydroxyl and carboxyl protons by a base, followed by the introduction of a metal salt.

Causality Behind Experimental Design:

-

Solvent Choice: An alcoholic solvent like methanol or ethanol is often used because it can dissolve both the organic ligand and many inorganic metal salts. For ligands with higher lipophilicity, a co-solvent like THF or DMF might be necessary.[3]

-

Base Selection: A weak base like sodium hydroxide or triethylamine is used to deprotonate the ligand in situ. This generates the dianionic form of the ligand, which is a much stronger nucleophile for coordinating to the positively charged metal ion. The reaction should be stoichiometric to avoid the formation of metal hydroxides.

-

Reaction Conditions: The reaction is often performed at a slightly elevated temperature (e.g., 60-70 °C) to ensure complete reaction, followed by cooling to promote crystallization of the product.[4]

Step-by-Step Protocol: Synthesis of a 1:2 Metal-Ligand Complex (e.g., with Cu²⁺)

-

Ligand Dissolution: Dissolve 2 molar equivalents of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid in an appropriate volume of ethanol (e.g., 20 mL per gram of ligand) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Deprotonation: While stirring, add 2 molar equivalents of a 1M ethanolic sodium hydroxide solution dropwise to the ligand solution. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt of the ligand.

-

Metal Salt Addition: In a separate beaker, dissolve 1 molar equivalent of a metal salt (e.g., copper(II) chloride) in a minimal amount of ethanol.

-

Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

-

Reaction Completion: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Characterization of Metal-Ligand Complexes

Confirming the successful synthesis and determining the structure of the chelate requires a suite of analytical techniques.[5][6] Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the characterization of metal complexes.

Expected Spectroscopic and Analytical Results

| Technique | Purpose | Expected Outcome upon Chelation |

| FT-IR Spectroscopy | Identify coordination sites | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A significant shift of the C=O stretch (from ~1650-1700 cm⁻¹) to a lower frequency, indicating coordination of the carboxylate oxygen. Shift in the phenolic C-O stretch.[7] |

| UV-Vis Spectroscopy | Confirm complex formation | Appearance of new absorption bands or a significant shift (bathochromic or hypsochromic) of the ligand's π-π* transitions upon coordination to the metal ion. For transition metals with d-electrons, new d-d transition bands may appear in the visible region.[8] |

| ¹H NMR Spectroscopy | Elucidate structure (for diamagnetic metals like Zn²⁺) | Disappearance of the acidic -COOH and phenolic -OH proton signals. Shifts in the chemical shifts of the aromatic protons adjacent to the coordination sites. |

| Mass Spectrometry | Confirm molecular weight | The molecular ion peak corresponding to the expected mass of the metal complex should be observed. Fragmentation patterns can provide further structural information. |

| Elemental Analysis | Determine empirical formula | The experimentally determined percentages of C, H, and the metal should match the calculated values for the proposed formula of the complex. |

Protocols for Quantitative Chelation Analysis

Protocol 1: Determination of Stoichiometry by Job's Method of Continuous Variation

This method is used to determine the metal-to-ligand ratio in a complex using UV-Vis spectroscopy.[9]

Principle: A series of solutions are prepared containing varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, but the reactants have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Step-by-Step Protocol:

-

Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the ligand (1 mM) in a suitable solvent (e.g., ethanol).

-

Wavelength Selection: Obtain the UV-Vis spectrum of the ligand and a 1:2 mixture of the metal and ligand to identify a suitable wavelength (λ_max) where the complex shows strong absorbance.

-

Job's Plot Preparation: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 metal:ligand), keeping the total volume constant (e.g., 10 mL).

-

Data Collection: Measure the absorbance of each solution at the chosen λ_max.

-

Data Analysis: Correct the measured absorbance for any residual absorbance from the reactants. Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The peak of the curve indicates the mole fraction at which the complex concentration is highest, revealing the stoichiometry. For example, a peak at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is a reliable method to determine the stepwise stability constants of metal complexes.[10][11][12]

Principle: The method involves performing pH titrations of the ligand with a strong base in the absence and presence of a metal ion. The formation of a complex releases protons from the ligand, causing a shift in the titration curve. By analyzing this shift, one can calculate the average number of ligands attached to a metal ion (n̄) at different pH values and subsequently determine the stability constants (K).

Step-by-Step Protocol:

-

Solution Preparation: Prepare the following three solutions in a solvent mixture (e.g., 70% dioxane-water to ensure solubility) with a constant ionic strength (maintained with an inert salt like KNO₃):

-

A: Free acid (e.g., HClO₄)

-

B: Free acid + Ligand

-

C: Free acid + Ligand + Metal Salt

-

-

Titration: Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH meter reading after each addition of the titrant.

-

Data Analysis:

-

Plot pH versus the volume of NaOH added for all three titrations. The curve for solution C will be shifted to the right (lower pH) compared to curve B, indicating proton release upon complexation.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at various pH values.

-

Calculate the average number of ligands complexed with the metal ion (n̄) using the horizontal difference between the metal (C) and ligand (B) titration curves.[11]

-

Plot n̄ versus pL (where pL = -log[L⁻], the free ligand concentration).

-

The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this formation curve. For instance, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[11]

-

Applications in Research and Development

The study of transition metal chelates with 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is not purely academic. These complexes have potential applications in several fields:

-

Homogeneous Catalysis: The metal center's electronic properties, tuned by the ligand, can be exploited for catalytic applications in organic synthesis. The lipophilic nature of the ligand can enhance solubility in organic reaction media.[13]

-

Biomedical Research: As derivatives of salicylic acid, these complexes could be investigated for anti-inflammatory or other pharmacological activities. Chelation therapy is a primary intervention for heavy metal poisoning, and understanding the fundamental interactions of novel ligands is a key first step in this area.[14]

-

Material Science: Metal-organic complexes are foundational to the development of new materials with tailored magnetic, optical, or electronic properties.

References

-

Das, A. K. (2002). Stability Constants of Metal Complexes in Solution. SciSpace. Retrieved from [Link]

-

Thanavelan, R., et al. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace. Retrieved from [Link]

-

Intertek. (n.d.). Organometallics and Chelating Agents Analysis. Retrieved from [Link]

-

Li, S., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed, 34(2), 209-216. Retrieved from [Link]

-

Rahman, M. M., et al. (2020). A technique for the speciation analysis of metal-chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Journal of Chromatography A, 1630, 461528. Retrieved from [Link]

- Ashmead, H. D. (2006). Quantitative and qualitative chelation measuring methods and materials. Google Patents.

-

Reading, M., et al. (2009). Compositional Analysis of Metal Chelating Materials Using Near-Field Photothermal Fourier Transform Infrared Microspectroscopy. Analytical Chemistry, 81(23), 9875-9882. Retrieved from [Link]

-

Guler, E., et al. (2005). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. Reviews in Analytical Chemistry, 24(4). Retrieved from [Link]

-

The Royal Society of Chemistry. (2005). Electronic Supplementary Information. Retrieved from [Link]

-

Patil, K. N., et al. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. International Journal of Advanced Research in Science, Communication and Technology, 12(4). Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

Odabasoglu, M., & Büyükgüngör, O. (2006). 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 62(1), o282-o283. Retrieved from [Link]

- China National Intellectual Property Administration. (n.d.). Preparation method for metal complex-(3,5- di-tert-butyl salicylic acid). Google Patents.

-

Lehtonen, A., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. MDPI. Retrieved from [Link]

Sources

- 1. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 2. Methyl 5-tert-butyl-2-hydroxybenzoate | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. CN104030918A - Preparation method for metal complex-(3,5- di-tert-butyl salicylic acid) - Google Patents [patents.google.com]

- 5. Organometallics and Chelating Agents Analysis [intertek.com]

- 6. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2006034195A2 - Quantitative and qualitative chelation measuring methods and materials - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

HPLC purification of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

An Application Note on the Preparative HPLC Purification of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reversed-phase chromatography, a technique widely employed for the separation of phenolic compounds and benzoic acid derivatives.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals requiring a high-purity final compound. We will delve into the rationale behind method development, from analyte characteristics to the selection of chromatographic parameters, and provide a step-by-step protocol for successful implementation.

Introduction and Scientific Background

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and hydrophobic tert-butyl and methyl groups, dictates its chromatographic behavior. The presence of both acidic functional groups (phenolic -OH and -COOH) and significant non-polar character makes reversed-phase HPLC the ideal purification strategy.[2][4]

The primary challenge in purifying such molecules is controlling their ionization state to achieve consistent retention and sharp, symmetrical peak shapes. The carboxylic acid group, with an estimated pKa similar to other substituted benzoic acids (typically in the range of 3-4), will be ionized at neutral pH.[5] In a reversed-phase system, this ionized, more polar form would exhibit poor retention and lead to peak tailing. Therefore, acidification of the mobile phase is a critical step to suppress this ionization, rendering the molecule more non-polar and enhancing its interaction with the hydrophobic stationary phase.[1][6]

This protocol employs a C18 stationary phase, which provides the necessary hydrophobic environment for retaining the analyte, and a gradient elution using acidified water and an organic modifier (acetonitrile) to effectively separate the target compound from impurities of varying polarities.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust purification method.

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem |

| Structure | Aromatic carboxylic acid with hydroxyl, tert-butyl, and methyl substituents. | N/A |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone.[7] | Based on its structure and properties of similar compounds. |

| Estimated pKa | ~3-4 (for the carboxylic acid group) | Inferred from similar hydroxybenzoic acid derivatives.[5] |

| UV Absorbance | Expected λmax in the range of 250-310 nm. | Typical for phenolic and benzoic acid compounds.[8][9] A UV scan is recommended. |

Experimental Workflow and Rationale

The purification process follows a logical sequence, from initial sample preparation to the final isolation of the pure compound. Each step is designed to maximize purity and yield.

Caption: Overall workflow for the HPLC purification of the target compound.

Principle of Separation

The separation is based on the differential partitioning of the analyte and its impurities between the polar mobile phase and the non-polar stationary phase.

Caption: Interaction of the protonated analyte with the stationary and mobile phases.

Materials and Methods

Reagents and Materials

-

Solvents: HPLC-grade acetonitrile, methanol, and deionized water.

-

Reagents: Formic acid (or phosphoric acid), analytical grade.

-

Sample: Crude 3-tert-butyl-2-hydroxy-5-methylbenzoic acid.

-

Filtration: 0.45 µm syringe filters (PTFE or Nylon).

Instrumentation and Chromatographic Conditions

A standard preparative HPLC system is required. The specific conditions outlined below serve as a robust starting point and may be optimized for specific impurity profiles.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Preparative HPLC with gradient pump, autosampler/manual injector, column oven, and UV/PDA detector. | Standard for purification tasks. |

| Stationary Phase | C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). | Provides excellent retention for non-polar to moderately polar compounds.[8] |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v). | The aqueous component of the mobile phase. Acidification is critical.[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v). | The organic modifier to elute the compound. |

| Flow Rate | 15-25 mL/min (for a 21.2 mm ID column). | Adjust based on column dimensions and pressure limits. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV/PDA detector at 254 nm or the determined λmax. | 254 nm is a good starting point for benzoic acids; a PDA detector allows for peak purity analysis.[8] |

| Injection Volume | Variable; depends on sample concentration and column loading capacity. | Determined during method development. |

Detailed Purification Protocol

Step 1: Mobile Phase and Sample Preparation

-

Prepare Mobile Phase A: To 999 mL of deionized water, add 1 mL of formic acid. Degas the solution by sonication or vacuum filtration.

-

Prepare Mobile Phase B: To 999 mL of acetonitrile, add 1 mL of formic acid. Degas the solution.

-

Prepare the Sample: Dissolve the crude 3-tert-butyl-2-hydroxy-5-methylbenzoic acid in a minimal amount of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile/water). The concentration should be high but ensure complete dissolution.

-

Filter the Sample: Filter the prepared sample solution through a 0.45 µm syringe filter into an appropriate vial to remove any particulate matter.[1]

Step 2: HPLC System Setup and Equilibration

-

Install the preparative C18 column into the HPLC system.

-

Purge the pumps with the respective mobile phases.

-

Equilibrate the column with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 10-15 column volumes or until a stable baseline is achieved.[1]

Step 3: Chromatographic Run and Fraction Collection

-

Inject the Sample: Inject the filtered sample onto the equilibrated column.

-

Run the Gradient: Start the gradient elution program. A suggested gradient is provided below.

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

-

Monitor and Collect: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of the target compound into clean collection vessels.

Step 4: Post-Purification Workup

-

Combine Fractions: Pool the collected fractions that contain the pure compound.

-

Remove Solvent: Remove the acetonitrile and water using a rotary evaporator.

-

Dry the Product: Dry the resulting solid product under high vacuum to remove any residual solvent.

-

Confirm Purity: Analyze the purity of the final product using analytical HPLC, NMR, or other appropriate techniques.

Expected Results and Troubleshooting

Under the proposed conditions, 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is expected to be well-retained and elute as a sharp, symmetrical peak. More polar impurities will elute earlier in the gradient, while more non-polar (hydrophobic) impurities will elute later.

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Insufficient mobile phase acidity; column overload. | Increase acid concentration slightly (e.g., to 0.2%); reduce sample concentration/injection volume. |

| No/Poor Retention | Mobile phase is too strong (too much organic); compound is ionized. | Decrease the initial percentage of Mobile Phase B; ensure the mobile phase is properly acidified. |

| Poor Resolution | Inappropriate gradient slope. | Make the gradient shallower (increase the run time) to improve the separation of closely eluting peaks. |

| High Backpressure | Blockage in the system; precipitated sample. | Filter the sample thoroughly; flush the system and column with a strong solvent like isopropanol. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid. By employing a reversed-phase C18 column and an acidified mobile phase with a gradient elution, high purity of the target compound can be reliably achieved. The principles and steps outlined herein serve as a robust foundation for researchers and professionals engaged in chemical synthesis and drug development.

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

- SIELC. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.

- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

- AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.

- Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.

- PubMed Central (PMC). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.

- Benchchem. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate.

- Chemsrc. (2025, August 25). 3-tert-butyl-2-hydroxy-6-methylbenzoic acid.

- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

- PubChem. (n.d.). 3-tert-butyl-5-methylsalicylic acid (C12H16O3).

- CymitQuimica. (n.d.). CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid.

- PubChem. (n.d.). 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde | C12H16O2 | CID 4771175.

- ResearchGate. (n.d.). The UV spectra of antioxidants and their degradation products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. helixchrom.com [helixchrom.com]

- 5. global.oup.com [global.oup.com]

- 6. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic conditions, offering both theoretical understanding and practical experimental protocols.

Overview: Understanding the Molecule's Stability

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted salicylic acid derivative. Its stability is governed by the interplay of its functional groups: a carboxylic acid, a phenolic hydroxyl group, and two alkyl substituents (tert-butyl and methyl) on the aromatic ring. Under acidic conditions, the primary degradation concerns are electrophilic reactions on the aromatic ring and potential decarboxylation, influenced by factors like acid strength, temperature, and co-solvents.

The bulky tert-butyl group and the electron-donating methyl group influence the electron density of the benzene ring, which can affect the rates of certain degradation reactions.[1] Understanding these potential pathways is crucial for designing stable formulations and developing accurate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid under acidic stress?

A1: Under forced acidic conditions (e.g., strong acid and heat), two primary degradation pathways are plausible:

-

Acid-Catalyzed De-tert-butylation: The tert-butyl group can be cleaved from the aromatic ring via an electrophilic substitution reaction. The proton from the acid acts as the electrophile, attacking the carbon atom bearing the tert-butyl group. This results in the formation of 2-hydroxy-5-methylbenzoic acid and a tert-butyl carbocation, which typically gets quenched to form tert-butanol or isobutylene.

-

Decarboxylation: Like many salicylic acid derivatives, this compound can undergo decarboxylation (loss of CO₂), particularly at elevated temperatures. The ortho-hydroxyl group can stabilize the transition state of this reaction. This would lead to the formation of 4-tert-butyl-2-methylphenol.

It is less likely, but possible, that under certain conditions (e.g., in the presence of alcoholic co-solvents), Fischer esterification of the carboxylic acid group could occur.

Q2: I am observing the loss of my parent compound in an acidic solution at room temperature. Is this expected?

A2: Significant degradation at room temperature in moderately acidic solutions (e.g., 0.1 M HCl) is generally not expected over short periods.[2] However, if you observe this, consider the following:

-

Purity of the Starting Material: Ensure your starting material is pure and free from labile impurities.

-

Presence of Catalysts: Trace metal ions or other impurities in your solution could be catalyzing degradation.

-

Photodegradation: Is your sample exposed to light? While the primary stress is acidic, light can induce photochemical reactions, especially over extended periods.[2]

-

Solvent Effects: If you are using co-solvents, they may influence the degradation kinetics.

Q3: How do I design a forced degradation study to specifically test for acid stability?

A3: A forced degradation study for acid stability should be designed to achieve a target degradation of 5-20%.[3][4] Over-stressing the molecule can lead to secondary degradation products not relevant to normal shelf-life conditions.[2] A systematic approach is recommended.

| Parameter | Recommended Starting Conditions | Purpose |

| Acid | 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To induce acid-catalyzed hydrolysis and other acid-mediated reactions.[2] |

| Temperature | Start at 40-60°C. Increase to 80°C if no degradation is observed. | To accelerate the rate of degradation to a reasonable timeframe.[4] |

| Time Points | 0, 2, 4, 8, 24, and 48 hours | To monitor the kinetics of the degradation process. |

| Concentration | Typically 1 mg/mL, depending on analytical method sensitivity. | To ensure accurate detection of the parent compound and degradation products. |

| Control Sample | A sample of the compound in the same solvent system without acid, kept under the same temperature conditions. | To differentiate between acid-catalyzed degradation and thermal degradation.[4] |

Troubleshooting Guide

Problem 1: No degradation is observed even under harsh acidic conditions (e.g., 1 M HCl at 80°C for 48 hours).

-

Plausibility: This indicates that the molecule is highly stable under these specific acidic conditions.[2] The steric hindrance from the tert-butyl group and the electronic effects of the substituents may be providing significant stability.

-

Action:

-

Confirm Analytical Method: Ensure your analytical method is capable of detecting small changes. Verify the peak purity of your parent compound at the final time point using a photodiode array (PDA) detector or mass spectrometry (MS) to ensure no co-eluting degradants are present.

-

Document Stability: If no degradation is observed, this is a valid result for your stability report.[2] Document the conditions tested and conclude that the molecule is stable under those parameters.

-